molecular formula C22H29N3O7 B1214372 Tripelennamine citrate CAS No. 6138-56-3

Tripelennamine citrate

Cat. No.: B1214372
CAS No.: 6138-56-3
M. Wt: 447.5 g/mol
InChI Key: GGRBYIUPUOYRLQ-UHFFFAOYSA-N
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Description

Tripelennamine citrate is a first-generation antihistamine and antipruritic agent. It is an ethylenediamine derivative that acts as a potent histamine H1-receptor antagonist. This compound is used to alleviate allergic reactions, including rhinitis, conjunctivitis, and urticaria. It was once widely used in the treatment of asthma and hay fever but has been largely replaced by newer antihistamines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tripelennamine citrate is synthesized through a multi-step process involving the reaction of N,N-dimethylethylenediamine with benzyl chloride to form N-benzyl-N,N-dimethylethylenediamine. This intermediate is then reacted with 2-chloropyridine to yield tripelennamine. The final step involves the formation of the citrate salt by reacting tripelennamine with citric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Tripelennamine citrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tripelennamine citrate has a wide range of scientific research applications:

Mechanism of Action

Tripelennamine citrate exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms such as itching, sneezing, and runny nose. The compound also exhibits weak serotonin-norepinephrine-dopamine reuptake inhibition, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tripelennamine citrate is unique in its relatively low sedative action compared to other first-generation antihistamines. It also has a distinct chemical structure as an ethylenediamine derivative, which differentiates it from other antihistamines like diphenhydramine and chlorpheniramine .

Properties

CAS No.

6138-56-3

Molecular Formula

C22H29N3O7

Molecular Weight

447.5 g/mol

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C16H21N3.C6H8O7/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-11H,12-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

GGRBYIUPUOYRLQ-UHFFFAOYSA-N

SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Key on ui other cas no.

6138-56-3

Related CAS

91-81-6 (Parent)

Synonyms

Azaron
Histantin
Pyribenzamine
Tripelennamine
Tripelennamine Citrate
Tripelennamine Citrate (1:1)
Tripelennamine Hydrochloride
Tripelennamine Maleate
Tripelennamine Maleate (1:1)
Tripelennamine Monohydrochloride
Vetibenzamin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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